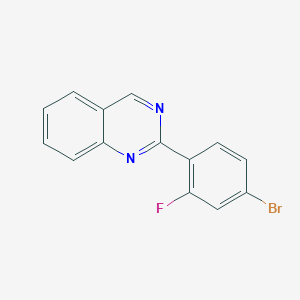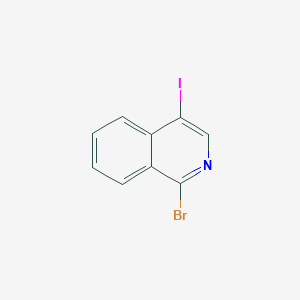
1-Bromo-4-iodoisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-iodoisoquinoline is an organic compound with the molecular formula C9H5BrIN. It belongs to the class of isoquinolines, which are aromatic heterocyclic compounds containing a benzene ring fused to a pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-iodoisoquinoline can be synthesized through various methods. One common approach involves the halogenation of isoquinoline derivatives. For instance, a selective synthesis of 4-bromoisoquinoline can be achieved using palladium-catalyzed reactions. The process involves the use of 2-alkynyl benzyl azides, which undergo an electrocyclic reaction catalyzed by palladium to afford 4-bromoisoquinoline . This method can be adapted to introduce both bromine and iodine atoms to obtain this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions. The use of palladium and copper catalysts, along with appropriate solvents such as acetonitrile (MeCN), ensures high yields and selectivity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogenation process .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-iodoisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form isoquinoline N-oxides or reduction to form dehalogenated isoquinolines.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Copper Catalysts: Often used in conjunction with palladium to enhance reaction efficiency.
Solvents: Acetonitrile (MeCN) and dichloromethane (CH2Cl2) are commonly used solvents.
Major Products Formed
Substituted Isoquinolines: Products formed through substitution reactions.
Isoquinoline N-oxides: Formed through oxidation reactions.
Dehalogenated Isoquinolines: Formed through reduction reactions.
Scientific Research Applications
1-Bromo-4-iodoisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-iodoisoquinoline involves its interaction with molecular targets through its halogen atoms. The bromine and iodine atoms can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromoisoquinoline: Similar in structure but lacks the iodine atom.
4-Iodoisoquinoline: Similar in structure but lacks the bromine atom.
1-Bromoisoquinoline: Similar in structure but lacks the iodine atom.
Uniqueness
1-Bromo-4-iodoisoquinoline is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and binding properties. This dual halogenation enhances its versatility in synthetic and medicinal chemistry applications .
Properties
Molecular Formula |
C9H5BrIN |
|---|---|
Molecular Weight |
333.95 g/mol |
IUPAC Name |
1-bromo-4-iodoisoquinoline |
InChI |
InChI=1S/C9H5BrIN/c10-9-7-4-2-1-3-6(7)8(11)5-12-9/h1-5H |
InChI Key |
CJNVZIQFIAKORR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


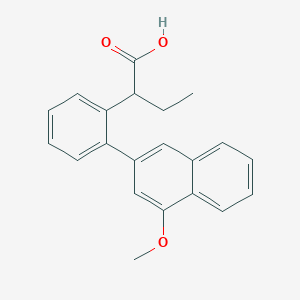

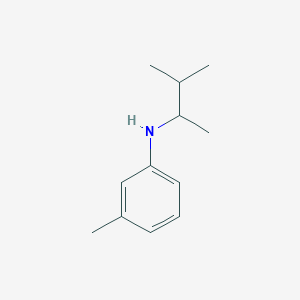
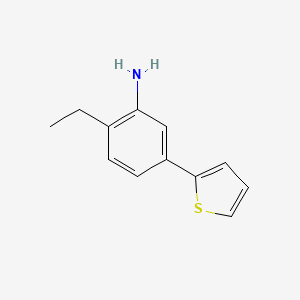
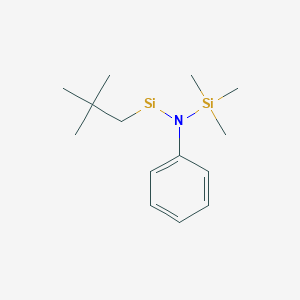
![3,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13078878.png)

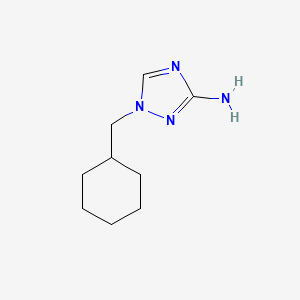
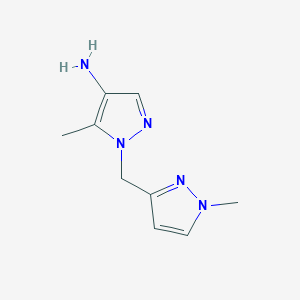
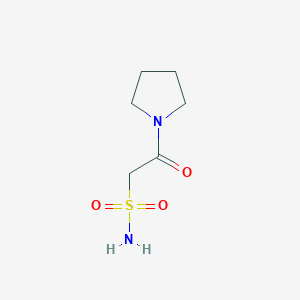
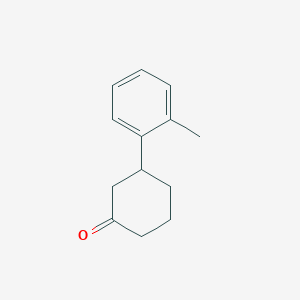
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea](/img/structure/B13078912.png)
![4-Propyl-4H,5H,6H,7H-furo[3,2-C]pyridine](/img/structure/B13078913.png)
